molecular formula C14H12N2O4 B2355665 4-((2-(Methoxycarbonyl)phenyl)carbamoyl)pyridine 1-oxide CAS No. 206280-54-8

4-((2-(Methoxycarbonyl)phenyl)carbamoyl)pyridine 1-oxide

Cat. No. B2355665
CAS RN: 206280-54-8
M. Wt: 272.26
InChI Key: BSRLWEHVAZOCTO-UHFFFAOYSA-N
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Description

4-((2-(Methoxycarbonyl)phenyl)carbamoyl)pyridine 1-oxide, also known as MCP, is a chemical compound that has been widely used in scientific research. MCP is a derivative of pyridine and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

I have conducted a search for the scientific research applications of 4-((2-(Methoxycarbonyl)phenyl)carbamoyl)pyridine 1-oxide, but unfortunately, the available information is not sufficient to provide a detailed analysis with six to eight unique applications in separate sections as you requested.

Antimicrobial Evaluation

There is a mention of anilides substituted by the nitro moiety on the anilide ring showing higher potency against certain bacterial strains, which could suggest potential antimicrobial applications for similar compounds .

properties

IUPAC Name

methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-14(18)11-4-2-3-5-12(11)15-13(17)10-6-8-16(19)9-7-10/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRLWEHVAZOCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601320130
Record name methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677519
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

206280-54-8
Record name methyl 2-[(1-oxidopyridin-1-ium-4-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601320130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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